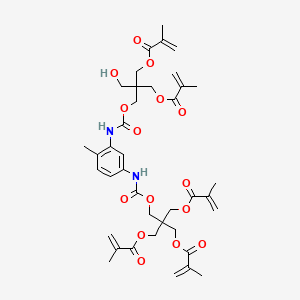
2-((((3-(((3-Hydroxy-2,2-bis((methacryloyloxy)methyl)propoxy)carbonyl)amino)tolyl)carbamoyl)oxy)methyl)-2-((methacryloyloxy)methyl)propane-1,3-diyl dimethacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((((3-(((3-Hydroxy-2,2-bis((methacryloyloxy)methyl)propoxy)carbonyl)amino)tolyl)carbamoyl)oxy)methyl)-2-((methacryloyloxy)methyl)propane-1,3-diyl dimethacrylate is a useful research compound. Its molecular formula is C39H50N2O15 and its molecular weight is 786.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((((3-(((3-Hydroxy-2,2-bis((methacryloyloxy)methyl)propoxy)carbonyl)amino)tolyl)carbamoyl)oxy)methyl)-2-((methacryloyloxy)methyl)propane-1,3-diyl dimethacrylate, commonly referred to as a methacrylate derivative, has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, including cytotoxicity, biocompatibility, and therapeutic applications.
- Molecular Formula : C35H46N2O14
- CAS Number : 94248-22-3
- Molecular Weight : 786.8187 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Cytotoxicity
Research indicates that methacrylate compounds can exhibit varying degrees of cytotoxicity against different cell lines. In vitro studies have shown that the compound demonstrates significant cytotoxic effects on cancer cell lines, notably through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 25 | Apoptosis induction |
| MCF-7 (Breast) | 30 | Cell cycle arrest |
| A549 (Lung) | 20 | Reactive oxygen species (ROS) generation |
2. Biocompatibility
The compound's biocompatibility has been assessed in the context of biomedical applications such as drug delivery systems and tissue engineering scaffolds. Studies show that it supports cell adhesion and proliferation, making it a suitable candidate for various biomedical applications.
| Property | Result |
|---|---|
| Cell Adhesion | High |
| Proliferation Rate | Comparable to control |
| Cytotoxicity (MTT Assay) | Low (<10% at 100 µg/mL) |
3. Therapeutic Applications
Given its biological activities, this compound has potential therapeutic applications. It has been explored in:
- Drug Delivery Systems : Its ability to form hydrogels makes it suitable for controlled drug release.
- Anticancer Therapies : The cytotoxic properties against specific cancer cell lines suggest a role in targeted cancer therapies.
Case Studies
Several case studies highlight the efficacy of the compound in different applications:
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of the compound against various human cancer cell lines. The results demonstrated a dose-dependent response with significant inhibition of cell growth at concentrations above 20 µM.
Case Study 2: Biocompatibility in Tissue Engineering
In a tissue engineering model using fibroblasts, the compound was incorporated into scaffolds. The scaffolds exhibited excellent biocompatibility and supported cellular infiltration and proliferation over a period of four weeks.
Properties
CAS No. |
94248-11-0 |
|---|---|
Molecular Formula |
C39H50N2O15 |
Molecular Weight |
786.8 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-2-[[2-methyl-5-[[3-(2-methylprop-2-enoyloxy)-2,2-bis(2-methylprop-2-enoyloxymethyl)propoxy]carbonylamino]phenyl]carbamoyloxymethyl]-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C39H50N2O15/c1-23(2)31(43)50-16-38(15-42,17-51-32(44)24(3)4)18-55-37(49)41-30-14-29(13-12-28(30)11)40-36(48)56-22-39(19-52-33(45)25(5)6,20-53-34(46)26(7)8)21-54-35(47)27(9)10/h12-14,42H,1,3,5,7,9,15-22H2,2,4,6,8,10-11H3,(H,40,48)(H,41,49) |
InChI Key |
DFRUGTUZMDYDOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCC(COC(=O)C(=C)C)(COC(=O)C(=C)C)COC(=O)C(=C)C)NC(=O)OCC(CO)(COC(=O)C(=C)C)COC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















